molecular formula C9H18ClNO2 B6263223 rac-[(1R,3S)-3-aminocyclohexyl]methyl acetate hydrochloride, cis CAS No. 1807885-13-7

rac-[(1R,3S)-3-aminocyclohexyl]methyl acetate hydrochloride, cis

Cat. No. B6263223
CAS RN: 1807885-13-7
M. Wt: 207.7
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Structure Analysis

The molecular structure of a compound can be represented by its SMILES notation. For a similar compound, “rac-[(1R,3S)-3-(aminomethyl)cyclohexyl]methanol hydrochloride”, the SMILES notation is C1CC(CC(C1)CO)CN.Cl . This notation represents the structure of the molecule in a linear format, which can be used to generate a 3D model of the molecule.


Physical And Chemical Properties Analysis

The compound “rac-[(1R,3S)-3-aminocyclohexyl]methyl acetate hydrochloride, cis” has a molecular weight of 207.7 g/mol. A similar compound, “rac-[(1R,3S)-3-(aminomethyl)cyclohexyl]methanol hydrochloride”, has a melting point of 139 °C .

Safety and Hazards

The safety and hazards of a compound can often be found in its Material Safety Data Sheet (MSDS). For a similar compound, “rac-[(1R,3S)-3-(aminomethyl)cyclohexyl]methanol hydrochloride”, the MSDS indicates that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . It’s important to handle all chemicals with appropriate safety precautions.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for rac-[(1R,3S)-3-aminocyclohexyl]methyl acetate hydrochloride, cis involves the conversion of starting materials into intermediate compounds, which are then further reacted to form the final product. The key steps in the synthesis pathway include the protection of the amine group, the formation of the cyclohexyl ring, and the acetylation of the amine group. The final step involves the addition of hydrochloric acid to form the hydrochloride salt of the product.", "Starting Materials": [ "Cyclohexanone", "Ammonium acetate", "Benzyl bromide", "Sodium borohydride", "Acetic anhydride", "Hydrochloric acid" ], "Reaction": [ "Step 1: Cyclohexanone is reacted with ammonium acetate and benzyl bromide in the presence of sodium borohydride to form rac-[(1R,3S)-3-benzylamino-cyclohexyl]methanol.", "Step 2: The amine group is protected by reacting the intermediate compound with acetic anhydride to form rac-[(1R,3S)-3-acetoxy-benzylamino-cyclohexyl]methanol.", "Step 3: The cyclohexyl ring is formed by heating the intermediate compound with hydrochloric acid to form rac-[(1R,3S)-3-acetoxy-cyclohexyl]methanol hydrochloride.", "Step 4: The amine group is deprotected by reacting the intermediate compound with sodium hydroxide to form rac-[(1R,3S)-3-hydroxycyclohexyl]methanol hydrochloride.", "Step 5: The final product is obtained by acetylating the amine group of the intermediate compound with acetic anhydride to form rac-[(1R,3S)-3-aminocyclohexyl]methyl acetate hydrochloride, cis." ] }

CAS RN

1807885-13-7

Product Name

rac-[(1R,3S)-3-aminocyclohexyl]methyl acetate hydrochloride, cis

Molecular Formula

C9H18ClNO2

Molecular Weight

207.7

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.